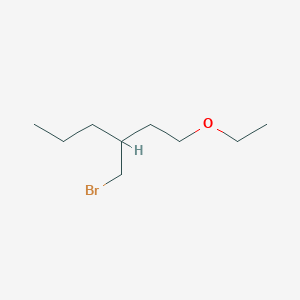
3-(Bromomethyl)-1-ethoxyhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1-ethoxyhexane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromomethyl group attached to a hexane chain with an ethoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-ethoxyhexane typically involves the bromination of 1-ethoxyhexane. This can be achieved through the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall quality of the product.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1-ethoxyhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other functional groups.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines. Reactions are typically carried out in polar solvents such as ethanol or water.
Elimination: Strong bases like potassium tert-butoxide are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include ethers, nitriles, and amines.
Elimination Products: Alkenes are the primary products of elimination reactions.
Oxidation and Reduction Products: Alcohols, aldehydes, and carboxylic acids can be formed through oxidation, while reduction can yield alkanes and alcohols.
科学的研究の応用
3-(Bromomethyl)-1-ethoxyhexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 3-(Bromomethyl)-1-ethoxyhexane involves its reactivity towards nucleophiles and bases. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. In elimination reactions, the presence of a strong base abstracts a proton, leading to the formation of a double bond.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-1-ethoxyhexane: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the nature of the halogen.
3-(Iodomethyl)-1-ethoxyhexane: Contains an iodine atom, which is more reactive than bromine, leading to faster reaction rates.
3-(Hydroxymethyl)-1-ethoxyhexane: The hydroxyl group makes it less reactive in nucleophilic substitution but more reactive in oxidation reactions.
Uniqueness
3-(Bromomethyl)-1-ethoxyhexane is unique due to the balance of reactivity and stability provided by the bromomethyl group. This makes it a versatile intermediate in organic synthesis, offering a range of possible transformations and applications.
特性
分子式 |
C9H19BrO |
|---|---|
分子量 |
223.15 g/mol |
IUPAC名 |
3-(bromomethyl)-1-ethoxyhexane |
InChI |
InChI=1S/C9H19BrO/c1-3-5-9(8-10)6-7-11-4-2/h9H,3-8H2,1-2H3 |
InChIキー |
XRFRFLFODNFNQV-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCOCC)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


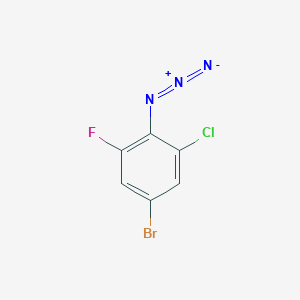
![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)
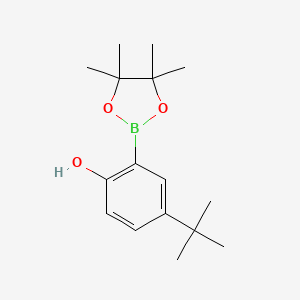
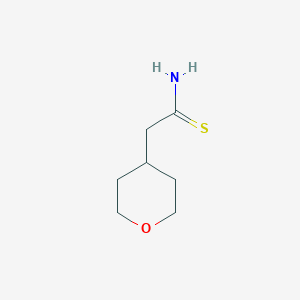
![2-(Isopropylthio)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15316809.png)
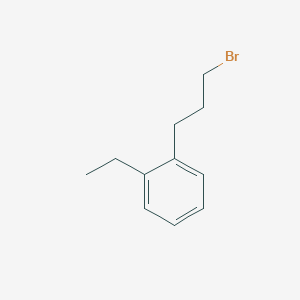

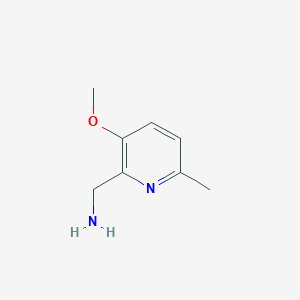


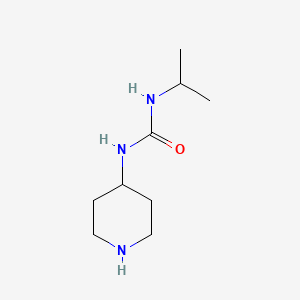

![3-fluoro-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B15316877.png)
![1-[4-(5-Methyl-1,2-benzothiazole-3-carbonyl)morpholin-2-yl]ethan-1-amine hydrochloride](/img/structure/B15316884.png)
